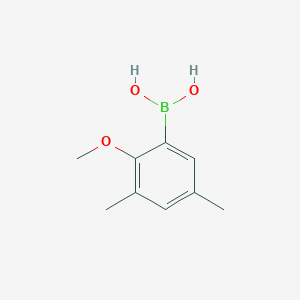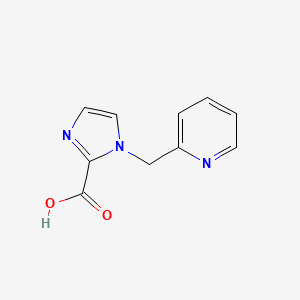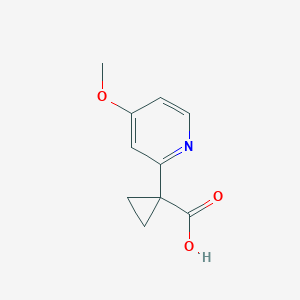
3,5-Dimethyl-2-methoxyphenylboronic acid
Overview
Description
3,5-Dimethyl-2-methoxyphenylboronic acid (3,5-DMMPBA) is a boronic acid with a wide range of applications in chemical synthesis, scientific research, and laboratory experiments. It is a type of organoboron compound, which is composed of a boron atom attached to an organic group. As a boronic acid, 3,5-DMMPBA is a powerful catalyst for the formation of carbon-carbon bonds, and it is used in the synthesis of a variety of organic compounds. It has also found use in the preparation of pharmaceutical compounds and in the development of new materials. In addition, 3,5-DMMPBA has been studied for its biochemical and physiological effects and has been found to possess a number of potential therapeutic applications.
Scientific Research Applications
Supramolecular Assembly Design
3,5-Dimethyl-2-methoxyphenylboronic acid is utilized in the design and synthesis of supramolecular assemblies. For example, studies have shown its use in forming assemblies with heteroatoms like nitrogen, facilitated by the formation of hydrogen bonds between the boronic acid and N-atoms. This is evident in the work done by Pedireddi and Seethalekshmi, where they explored the supramolecular assemblies of various phenylboronic acids with bipyridine derivatives (Pedireddi & Seethalekshmi, 2004).
Crystal Engineering
The chemical structure of this compound plays a significant role in crystal engineering. Research on ortho-alkoxyphenylboronic acids, including this compound, has shown that the introduction of alkoxy substituents can influence the monomeric structure of boronic acids, making them valuable for novel crystal engineering applications (Cyrański et al., 2012).
Formation of Tetraarylpentaborates
The formation of tetraarylpentaborates using this compound has been explored in inorganic chemistry. Nishihara et al. described the reaction of this boronic acid with aryloxorhodium complexes, leading to the formation of new tetraarylpentaborates, which have unique structural and chemical properties (Nishihara, Nara, & Osakada, 2002).
Asymmetric Catalysis
The modified analogues of this compound have been found effective in asymmetric catalysis. Morimoto et al. developed a modified DIOP analogue with 3,5-dimethyl groups for use in the asymmetric hydrogenation of itaconic acid derivatives, highlighting the potential of this boronic acid in catalytic applications (Morimoto, Chiba, & Achiwa, 1989).
Fluorescence Quenching Studies
Research on the fluorescence quenching of similar boronic acid derivatives has been conducted, providing insights into the interactions and quenching mechanisms of these compounds. This is crucial for understanding the behavior of this compound in various chemical environments (Geethanjali, Nagaraja, & Melavanki, 2015).
Suzuki Cross-Coupling Reactions
The compound has been utilized in Suzuki cross-coupling reactions. For instance, Chaumeil et al. reported the use of sterically hindered arylboronic esters, including derivatives of this compound, in cross-coupling reactions to obtain biaryls (Chaumeil, Signorella, & Drian, 2000).
Safety and Hazards
3,5-Dimethyl-2-methoxyphenylboronic acid is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact, it is recommended to wash off immediately with plenty of water .
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethyl-2-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the palladium catalyst to form new carbon-carbon bonds .
Mode of Action
The compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability for use in chemical reactions.
Result of Action
The primary molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reagent.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the conditions of the Suzuki–Miyaura coupling reaction . The reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability may be robust to a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with palladium catalysts to facilitate the transmetalation step, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond .
In addition to its role in organic synthesis, this compound can interact with various enzymes and proteins. For instance, it can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it can inhibit the activity of kinases, which are enzymes that phosphorylate proteins and play a critical role in cell signaling . By inhibiting these enzymes, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can bind to nucleophilic sites on biomolecules, altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or extreme temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, such as cellular toxicity and organ damage . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of organic molecules . Additionally, it can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the cytoplasm or nucleus, where it interacts with enzymes and proteins involved in cellular processes . The localization of this compound can affect its efficacy and specificity in modulating cellular functions .
Properties
IUPAC Name |
(2-methoxy-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-7(2)9(13-3)8(5-6)10(11)12/h4-5,11-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTQRLCDAMYQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245160 | |
| Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-98-2 | |
| Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxy-3,5-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine](/img/structure/B3027929.png)

![[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3027933.png)
![1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine](/img/structure/B3027934.png)
![2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B3027937.png)
![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)

![[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027942.png)

![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)
![(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine](/img/structure/B3027946.png)
![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)
![tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3027949.png)

